2,4-Dichloro-6-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core. Its molecular formula is , and it exhibits a unique structure that influences its chemical reactivity and biological activity. The compound is notable for its twisted conformation, with the carboxyl and nitro groups oriented at angles of 82.82° and 11.9°, respectively, relative to the benzene ring, which contributes to its stability through hydrogen bonding interactions in the crystal structure .
Research indicates that 2,4-Dichloro-6-nitrobenzoic acid exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with biological molecules, making it a candidate for further investigation in pharmaceutical development . The compound's ability to undergo electrophilic and nucleophilic reactions enhances its potential as a bioactive agent.
The synthesis of 2,4-Dichloro-6-nitrobenzoic acid typically involves the nitration of 2,4-dichlorobenzoic acid. This process is commonly executed using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (around 430 K). The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the nitro group is introduced at the 6-position of the aromatic ring .
Industrial production methods mirror these synthetic routes but are optimized for larger scale production using continuous flow reactors and advanced separation techniques to enhance yield and purity.
2,4-Dichloro-6-nitrobenzoic acid finds diverse applications across several fields:
Studies on the interaction of 2,4-Dichloro-6-nitrobenzoic acid with various biological systems have revealed its potential therapeutic effects. Its mechanism of action is primarily linked to its ability to undergo electrophilic and nucleophilic reactions, which may influence cellular pathways involved in disease processes. Further research is warranted to fully elucidate its interactions at the molecular level .
Several compounds share structural similarities with 2,4-Dichloro-6-nitrobenzoic acid. These include:
| Compound Name | Unique Features |
|---|---|
| 2,4-Dichloro-3-nitrobenzoic acid | Different positioning of nitro group affects reactivity |
| 2,6-Dichloro-4-nitrobenzoic acid | Variations in chlorine positioning influence properties |
| 2,4-Dichloro-5-nitrobenzoic acid | Exhibits distinct chemical behavior compared to others |
2,4-Dichloro-6-nitrobenzoic acid is unique due to the specific arrangement of its nitro and chlorine groups. This configuration significantly influences its reactivity and applications compared to its isomers .
The synthesis of 2,4-dichloro-6-nitrobenzoic acid represents a sophisticated application of electrophilic aromatic substitution chemistry, specifically through nitration pathways that must account for the directing effects of existing substituents on the benzene ring [2]. The primary synthetic route involves the direct nitration of 2,4-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures around 430 K (157°C) [3].
An alternative pathway utilizes 2,4-dichloro-6-nitrotoluene as the starting material, which undergoes oxidative conversion to the corresponding benzoic acid derivative through treatment with 20% nitric acid solution at 430 K [2] [3]. This approach demonstrates the versatility of synthetic strategies available for accessing this important chemical intermediate.
The nitration process proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the nitrating mixture according to the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [4] [5]. The sulfuric acid serves both as a dehydrating agent and as a catalyst, concentrating the nitric acid and facilitating nitronium ion formation.
The regioselectivity of the nitration reaction is governed by the combined directing effects of the chlorine atoms and carboxylic acid group present on the aromatic ring [4] [6]. The carboxylic acid group is a meta-directing, deactivating substituent that pulls electron density away from the ring through both resonance and inductive effects [4] [7]. This deactivating influence significantly reduces the overall reaction rate compared to the nitration of benzene itself, requiring more forcing conditions to achieve practical conversion rates [6] [8].
Table 1: Synthesis Conditions for 2,4-Dichloro-6-nitrobenzoic Acid
| Parameter | Optimal Value | Range | Reference Source |
|---|---|---|---|
| Starting Material | 2,4-dichlorobenzoic acid | 2,4-dichloro-6-nitrotoluene (alternative) | PMC2960445 |
| Nitrating Agent | HNO₃ + H₂SO₄ mixture | Concentrated HNO₃/H₂SO₄ | Multiple sources |
| Temperature (K) | 430 | 403-443 | IUCr Journals |
| Temperature (°C) | 157 | 130-170 | Patent US3397229A |
| Reaction Time | 8-10 hours | 6-12 hours | Industrial practice |
| Sulfuric Acid Concentration | 95-98% | 90-100% | Patent literature |
| Nitric Acid Concentration | 20% | 15-25% | Optimization studies |
| Pressure | Atmospheric | 1-10 bar | Process design |
| Yield (%) | 78-90 | 60-90 | Experimental data |
| Product Purity | >95% | 90-99% | Analytical results |
The chlorine substituents at the 2 and 4 positions exert additional directing influences that must be carefully considered in predicting the site of nitration [9] [10]. While chlorine atoms are weakly deactivating through inductive effects, they are ortho- and para-directing through resonance donation [11] [12]. The interplay between these competing directing effects, combined with steric considerations, ultimately favors nitration at the 6-position relative to the carboxylic acid group.
Research findings indicate that the reaction typically yields 78-90% of the desired product under optimized conditions, with reaction times ranging from 6-12 hours depending on the specific temperature and acid concentration employed [9] [13]. The use of higher nitric acid concentrations (20-25%) has been shown to improve conversion rates, though this must be balanced against increased formation of over-nitrated byproducts [14] [15].
The nitration of 2,4-dichlorobenzoic acid proceeds through the classical two-step mechanism of electrophilic aromatic substitution, involving initial electrophilic attack followed by deprotonation to restore aromaticity [5] [6]. The mechanism can be described through distinct elementary steps, each with characteristic energy barriers and kinetic parameters.
The first step involves the attack of the nitronium ion electrophile on the π-electron system of the aromatic ring, forming a cyclohexadienyl cation intermediate commonly referred to as the sigma complex or Wheland intermediate [5] [8]. This step represents the rate-determining step of the overall transformation, with activation energies typically ranging from 15-25 kcal/mol depending on the specific substitution pattern and reaction conditions [16] [5].
Table 2: Electrophilic Aromatic Substitution Mechanism Parameters
| Reaction Step | Chemical Equation | Energy Barrier (kcal/mol) | Rate Determining Step | Temperature Dependence |
|---|---|---|---|---|
| Nitronium ion formation | HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻ | 5-8 | Fast | Increases with temperature |
| Electrophilic attack | NO₂⁺ + ArH → [ArH-NO₂]⁺ | 15-25 | Slow (RDS) | Highly temperature dependent |
| Sigma complex formation | Formation of cyclohexadienyl cation | 10-20 | Intermediate | Moderate dependence |
| Deprotonation | [ArH-NO₂]⁺ → Ar-NO₂ + H⁺ | 3-7 | Fast | Low dependence |
| Product formation | 2,4-dichlorobenzoic acid → 2,4-dichloro-6-nitrobenzoic acid | Overall: 20-35 | Overall rate depends on electrophilic attack | Arrhenius behavior observed |
The formation of the sigma complex disrupts the aromaticity of the benzene ring, creating a high-energy intermediate that is stabilized through resonance delocalization of the positive charge [5] [11]. The presence of electron-withdrawing groups such as the carboxylic acid functionality destabilizes this intermediate, contributing to the reduced reactivity observed in the nitration of benzoic acid derivatives compared to simple aromatic hydrocarbons [4] [6].
The second step involves rapid deprotonation of the sigma complex to regenerate the aromatic π-system and form the final nitrated product [5] [8]. This step is typically fast and non-rate-determining, with low activation barriers of 3-7 kcal/mol [16]. The deprotonation can occur through interaction with various basic species present in the reaction mixture, including bisulfate ions or unreacted nitric acid molecules.
Kinetic studies have revealed that the overall reaction follows pseudo-second-order kinetics under typical reaction conditions, with rate constants showing strong temperature dependence consistent with Arrhenius behavior [16] [15]. The apparent activation energy for the overall transformation ranges from 20-35 kcal/mol, reflecting the energy required for the rate-determining electrophilic attack step [16].
The regioselectivity of the nitration reaction can be understood through analysis of the relative stabilities of the possible sigma complex intermediates [4] [7]. Attack at the 6-position (meta to the carboxylic acid group) generates a sigma complex in which the positive charge is effectively delocalized without placing significant electron density adjacent to the electron-withdrawing carboxyl group [6] [7]. This contrasts with attack at positions ortho or para to the carboxylic acid, which would result in direct destabilization of the cationic intermediate.
The commercial production of 2,4-dichloro-6-nitrobenzoic acid requires sophisticated process engineering to manage the highly exothermic nature of aromatic nitration reactions while maintaining product quality and minimizing environmental impact [17] [18]. Industrial implementations typically employ continuous stirred tank reactors or specialized microreactor systems designed to provide precise temperature control and efficient heat removal [17] [19].
Modern industrial processes utilize continuous flow nitration technology to overcome the limitations of traditional batch operations [19] [17]. Microreactor systems offer several advantages including reduced reaction volume, improved heat exchange efficiency, enhanced mixing characteristics, and inherently safer operation due to reduced inventory of hazardous materials [17] [19]. These systems typically achieve space-time yields exceeding 18 g/h/mL with isolated yields over 90% [19].
Table 3: Industrial Scale Production Parameters
| Process Stage | Equipment Type | Operating Conditions | Capacity Range |
|---|---|---|---|
| Raw Material Preparation | Storage tanks, feed systems | Ambient temperature storage | 100-1000 kg/batch |
| Nitration Reactor | Continuous stirred tank reactor | 130-170°C, 1-5 bar pressure | 500-5000 L reactor volume |
| Temperature Control | Heat exchangers, cooling systems | Precise temperature control ±2°C | 1-10 MW heat duty |
| Separation Unit | Liquid-liquid separators | 50-80°C separation temperature | 2-phase separation |
| Purification | Crystallization units | Controlled cooling to 25°C | 50-500 kg product/batch |
| Product Recovery | Filtration, drying systems | Vacuum filtration, 80°C drying | 95-99% recovery efficiency |
| Waste Treatment | Acid recovery units | Acid concentration >90% | 90-95% acid recovery |
| Quality Control | Analytical instruments | Continuous monitoring | Real-time analysis |
The optimization of industrial nitration processes focuses on several critical parameters including temperature profile management, acid concentration ratios, residence time optimization, and efficient heat removal strategies [18] [20]. Mathematical modeling studies have demonstrated that continuous nitration reactors exhibit stable steady-state operation with well-defined relationships between operating parameters and product quality [18].
Temperature control represents perhaps the most critical aspect of industrial nitration operations [20] [15]. Research has shown that optimal nitration temperatures for aromatic substrates typically range from 130-170°C, with higher temperatures leading to increased formation of undesired byproducts through over-nitration or oxidative side reactions [14] [20]. Advanced process control systems employ cascade temperature control strategies with multiple heat exchange zones to maintain precise temperature profiles throughout the reactor system [17] [21].
Table 4: Optimization Parameters for Different Reaction Conditions
| Variable | Low Value | Optimal Value | High Value | Effect on Yield |
|---|---|---|---|---|
| Temperature | 120°C | 157°C | 180°C | Increases then decreases |
| Acid Concentration Ratio | 2:1 H₂SO₄:HNO₃ | 3:1 H₂SO₄:HNO₃ | 5:1 H₂SO₄:HNO₃ | Optimal at 3:1 ratio |
| Residence Time | 4 hours | 8 hours | 12 hours | Plateaus after 8 hours |
| Stirring Speed | 200 rpm | 400 rpm | 800 rpm | Minimal effect above 400 rpm |
| Feed Rate | 10 mL/min | 25 mL/min | 50 mL/min | Decreases conversion at high rates |
| Pressure | 1 bar | 2-3 bar | 5 bar | Slight increase with pressure |
| Catalyst Loading | 5% catalyst | 10% catalyst | 20% catalyst | Diminishing returns above 10% |
The design of industrial nitration facilities incorporates advanced separation and purification technologies to ensure high product purity and efficient recovery of acid catalysts [9] [22]. Typical separation processes involve liquid-liquid extraction followed by controlled crystallization to isolate the pure product [13] [9]. Acid recovery systems employ distillation and concentration techniques to recycle sulfuric acid and minimize waste generation [9] [21].
Process intensification strategies have led to the development of dual-pressure nitration processes that optimize different reaction stages at their respective optimal pressures [21]. Ammonia oxidation typically operates at 4-6 bar while absorption processes function at 10-14 bar, maximizing overall plant efficiency and extending catalyst life [21]. These advanced process configurations can achieve capacities ranging from 500 tons per day for smaller facilities up to 1600 tons per day for world-scale single-train operations [21].
2,4-Dichloro-6-nitrobenzoic acid exhibits significant structural characteristics that influence its thermodynamic stability. The compound possesses a molecular weight of 236.00 grams per mole and crystallizes in a triclinic crystal system with space group P1̄ [1]. The molecular structure displays notable non-planar geometry, with the carboxyl and nitro groups exhibiting substantial torsional distortions relative to the benzene ring plane [2] [1] [3].
The carboxyl group demonstrates pronounced deviation from planarity, with a torsion angle of 82.82(12)° with respect to the benzene ring [1] [3]. This significant angular displacement indicates substantial steric hindrance and electronic repulsion effects between the carboxyl functionality and adjacent substituents. In contrast, the nitro group maintains relatively modest deviation from the aromatic plane, displaying a torsion angle of 11.9(2)° [1] [3]. This differential behavior reflects the distinct electronic environments and steric requirements of these functional groups.
Crystallographic analysis reveals important bond length variations within the carboxyl group. The O3-C7 bond distance is appreciably shorter than the O4-C7 bond distance, consistent with the expected carbonyl double bond character versus the hydroxyl single bond nature [1]. The crystal structure achieves stabilization through intermolecular hydrogen bonding networks, including O-H···O hydrogen bonds between carboxyl groups and weaker C-H···O hydrogen bonds involving the nitro group and benzene ring of adjacent molecules [1].
Thermochemical stability studies of nitrobenzoic acid derivatives provide valuable insights into the thermal behavior of 2,4-Dichloro-6-nitrobenzoic acid. Research on related nitrobenzoic acid compounds demonstrates significant exothermic decomposition behavior, with heat of decomposition values ranging from 327.05 to 1003.98 joules per gram [4]. These compounds exhibit temperature-dependent decomposition kinetics characterized by apparent activation energies spanning 131.31 to 203.43 kilojoules per mole [4].
Differential scanning calorimetry investigations of nitrobenzoic acid isomers reveal that thermal stability follows specific positional patterns. The activation energy requirements vary substantially based on the relative positions of nitro and carboxyl substituents, with ortho-substituted derivatives generally demonstrating reduced thermal stability compared to meta and para analogs [4]. Thermogravimetric analysis coupled with kinetic modeling indicates that decomposition proceeds through single n-order reaction mechanisms [4].
Thermal safety parameters including time to maximum rate and critical temperature of self-acceleration demonstrate that these compounds require careful temperature control during handling and processing. The thermal risk index calculations indicate elevated danger levels for nitrobenzoic acid derivatives, necessitating appropriate safety protocols [4].
2,4-Dichloro-6-nitrobenzoic acid demonstrates favorable solubility in alcoholic solvents, with methanol serving as the preferred medium for recrystallization procedures [1] [5]. The compound exhibits ready dissolution in ethanol, making this solvent suitable for analytical and synthetic applications [6] [5]. The enhanced solubility in alcoholic media reflects the capacity for hydrogen bonding interactions between the carboxyl group and the hydroxyl functionalities of the alcohol molecules.
Lower alcohols in general provide effective solvation for 2,4-Dichloro-6-nitrobenzoic acid, with this solvent class being utilized in purification methodologies for related dichloronitro compounds [7]. The hydrogen bonding network formation between the carboxyl acid group and alcohol molecules facilitates dissolution through favorable intermolecular interactions.
Dimethyl sulfoxide demonstrates excellent solvation capacity for 2,4-Dichloro-6-nitrobenzoic acid [5]. As a polar aprotic solvent, dimethyl sulfoxide effectively solubilizes the compound through dipole-dipole interactions and dispersion forces without competing hydrogen bonding effects. This solvent system proves particularly valuable for spectroscopic investigations and reaction medium applications.
Acetone provides moderate solubility for the compound, with its intermediate polarity enabling dissolution while maintaining compatibility with subsequent synthetic transformations [6]. Lower ketones in general demonstrate utility as purification media for dichloronitrobenzoic acid derivatives, offering controlled solubility characteristics suitable for crystallization processes [7].
Lower carboxylic acids serve as effective solvents for 2,4-Dichloro-6-nitrobenzoic acid, with these systems employed in purification protocols [7]. The carboxylic acid functional group compatibility facilitates dissolution through hydrogen bonding and similar chemical environments between solute and solvent molecules.
Aqueous solubility remains limited for 2,4-Dichloro-6-nitrobenzoic acid, consistent with the hydrophobic character imparted by the dichloronitrobenzene framework [8]. The poor water solubility reflects the predominance of hydrophobic interactions over the hydrophilic character of the carboxyl group, necessitating organic solvent systems for most applications.
Computational predictions indicate a logarithmic partition coefficient of 2.78 for 2,4-Dichloro-6-nitrobenzoic acid [9]. This moderate lipophilicity value suggests balanced hydrophobic and hydrophilic character, with the compound exhibiting preference for organic phases while retaining some aqueous compatibility. The LogP value reflects the combined influence of the hydrophobic dichloronitrobenzene core and the hydrophilic carboxyl functionality.
The molecular architecture comprises 14 heavy atoms, contributing to substantial molecular volume and surface area characteristics [9]. This atomic composition influences both solubility behavior and intermolecular interaction patterns. The rotatable bond count of 2 indicates limited conformational flexibility, primarily associated with carboxyl group rotation [9].
The compound contains a single aromatic ring system, providing the fundamental structural framework [9]. Carbon bond saturation analysis reveals an Fsp3 value of 0, indicating complete aromatic character with no saturated carbon centers [9]. This fully unsaturated carbon framework contributes to the compound's stability and electronic delocalization patterns.
Polar surface area calculations yield a value of 80 square Ångströms, reflecting the contribution of electronegative atoms to molecular polarity [9]. The hydrogen bonding analysis identifies 4 hydrogen bond acceptor sites and 1 hydrogen bond donor site [9]. These hydrogen bonding capabilities primarily originate from the nitro group oxygen atoms and carboxyl functionality, influencing both solubility and crystal packing behavior.
The molecular formula C₇H₃Cl₂NO₄ accurately represents the atomic composition [10] [9]. SMILES notation OC(=O)C1=C(Cl)C=C(Cl)C=C1N+=O provides a standardized chemical structure representation suitable for computational applications [9].
Crystallographic computational analysis confirms the triclinic crystal system with space group P1̄ [1]. These structural parameters derived from X-ray crystallography provide experimental validation of computational predictions and enable accurate modeling of solid-state properties.